molecular formula C12H12N4O3S B2385644 Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate CAS No. 1286697-43-5

Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2385644
CAS No.: 1286697-43-5
M. Wt: 292.31
InChI Key: PVDSLUWOKFXVGN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazole ring substituted with a pyrimidine-2-carboxamido group and an ethyl ester moiety. This structure combines aromatic nitrogen-containing rings (thiazole and pyrimidine) with a flexible ester group, making it a versatile scaffold for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

ethyl 2-[2-(pyrimidine-2-carbonylamino)-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c1-2-19-9(17)6-8-7-20-12(15-8)16-11(18)10-13-4-3-5-14-10/h3-5,7H,2,6H2,1H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDSLUWOKFXVGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Core Synthesis

Cyclocondensation of α-Halo Carbonyl Compounds

The 4-position thiazole scaffold forms via cyclocondensation between α-halo carbonyl precursors and thiourea derivatives. For example:

  • Method A : Ethyl 2-chloro-3-oxobutanoate reacts with 1-methylthiourea in pyridine to yield ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate (72% yield).
  • Method B : Bromination of 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid with Br₂ in acetic acid generates α-bromo intermediates, which undergo cyclization with thiocarbamides to form 2,5-disubstituted thiazoles.
Table 1: Comparison of Thiazole Formation Methods
Parameter Method A Method B
Starting Material Ethyl 2-chloro-3-oxobutanoate 4-Aminoacetophenone derivative
Thiocarbonyl Agent 1-Methylthiourea Thiocarbamide
Reaction Solvent Pyridine Acetic acid
Yield 72% 65–78%

Functionalization at Thiazole C2 Position

The C2 amino group is critical for subsequent pyrimidine coupling. Protection strategies include:

  • Boc Protection : Treating 2-methylaminothiazole intermediates with di-tert-butyl dicarbonate in dichloromethane, achieving >90% protection efficiency.
  • Benzylation : Piperidine nitrogen benzylation using benzyl bromide in acetonitrile, followed by Boc deprotection with trifluoroacetic acid (TFA).

Pyrimidine-2-Carboxamide Coupling

Carboxylic Acid Activation

Pyrimidine-2-carboxylic acid undergoes activation via:

  • Chlorination : Thionyl chloride (SOCl₂) converts the acid to its acyl chloride at 60°C.
  • Coupling Reagents : Hydroxybenzotriazole (HOBt) and hexafluorophosphate carbodiimide (HCTU) mediate amide bond formation between the thiazole amine and pyrimidine carbonyl.

Amidation Reaction Optimization

Key parameters influencing coupling efficiency:

  • Solvent System : Dimethylformamide (DMF) outperforms tetrahydrofuran (THF) due to superior reagent solubility.
  • Stoichiometry : A 1.2:1 molar ratio of pyrimidine-2-carbonyl chloride to thiazole amine minimizes side reactions.
  • Temperature : Reactions proceed at 0°C to 25°C, with lower temperatures reducing racemization risks.
Table 2: Amidation Yield Under Varied Conditions
Condition Yield (%) Purity (HPLC)
DMF, 0°C, HCTU 85 98.2
THF, 25°C, EDC 62 89.5
DCM, -10°C, HOBt 78 95.1

Ethyl Acetate Sidechain Installation

Esterification Strategies

The ethyl acetate moiety introduces via:

  • Direct Alkylation : Treatment of thiazole-4-acetic acid with ethyl iodide in the presence of potassium carbonate (K₂CO₃).
  • Mitsunobu Reaction : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) mediate esterification of 4-hydroxymethylthiazole intermediates.

Sidechain Positioning Control

Regioselective substitution at the thiazole C4 position requires:

  • Directed Metalation : Lithium diisopropylamide (LDA) directs deprotonation to the C4 methyl group, enabling carboxylate introduction.
  • Friedel-Crafts Acylation : Aluminum chloride (AlCl₃) catalyzes acetylation of 4-phenylthiazole derivatives.

Reaction Challenges and Solutions

Racemization at Chiral Centers

Calcium carbonate-mediated thiazole synthesis induces partial racemization via acid-catalyzed imine-enamine tautomerism. Mitigation strategies include:

  • Low-Temperature Protocols : Conducting reactions at -20°C reduces enantiomer interconversion.
  • Chiral Auxiliaries : Employing (S)-valine-derived thiazole scaffolds preserves stereochemical integrity.

Purification Difficulties

Hydrophobic byproducts complicate isolation. Effective approaches:

  • Column Chromatography : Silica gel elution with ethyl acetate/hexane (3:7) separates target compounds from bis-acylated impurities.
  • Crystallization : Recrystallization from ethanol/water (9:1) yields 98% pure product.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H-NMR (DMSO-d₆): δ 8.81 (pyrimidine H), 7.63 (thiazole H), 4.21 (ethyl CH₂), 1.32 (ethyl CH₃).
  • FT-IR : 1677 cm⁻¹ (C=O ester), 1631 cm⁻¹ (C=N thiazole), 1596 cm⁻¹ (C=N pyrimidine).

Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients confirms >99% purity for optimized batches.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing HCTU with cheaper 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reduces production costs by 40% without compromising yield.

Waste Stream Management

Neutralization of TFA-containing waste with calcium hydroxide precipitates trifluoroacetate salts, enabling safer disposal.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic amidation steps, reducing reaction times from 8 hours to 25 minutes.

Enzymatic Coupling

Lipase-mediated esterification in non-aqueous media achieves 92% conversion efficiency, eliminating heavy metal catalysts.

Scientific Research Applications

Synthesis of Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate

The synthesis of this compound typically involves a multi-step process, starting from readily available thiazole and pyrimidine derivatives. For instance, the compound can be synthesized via peptide coupling reactions between ethyl 2-(2-aminothiazol-4-yl)acetate and pyrimidine-2-carboxylic acid derivatives. This approach has been documented to yield high purity products with good yields, making it a viable pathway for further modifications and evaluations in biological assays .

Anticancer Properties

This compound exhibits promising anticancer activity. A recent study highlighted its effectiveness in inhibiting key protein kinases associated with cancer progression, such as EGFR and HER2. The compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Compounds with similar thiazole and pyrimidine structures have been reported to possess significant antibacterial and antifungal properties, suggesting that this compound may also be effective against various pathogens .

Drug Development Insights

In silico studies have indicated favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for derivatives of this compound, suggesting that they could be developed into viable drug candidates . These studies are essential for predicting the pharmacokinetic behavior of new compounds before clinical trials.

Data Table: Summary of Biological Activities

Activity TypeAssay TypeResult/IC50 (μM)Reference
AnticancerMCF-7 Cell Line6.10 ± 0.4
AnticancerHER2 Positive Cell LinesSignificant Inhibition
AntimicrobialBacterial StrainsModerate Activity
PharmacokineticsIn Silico ADME AnalysisFavorable Profile

Case Study 1: Cancer Treatment

In a preclinical study, this compound was administered to mice bearing xenograft tumors. The results indicated a marked reduction in tumor size compared to control groups, affirming its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Efficacy

A series of derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications to the thiazole ring enhanced antimicrobial activity, highlighting the importance of structure-activity relationships in drug design .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The target compound’s uniqueness lies in its pyrimidine-2-carboxamido substitution on the thiazole ring. Below is a comparison with analogs differing in substituents or core rings:

Compound Substituents/Modifications Key Structural Differences Reference
Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate Pyrimidine-2-carboxamido, ethyl ester Reference compound.
Ethyl 2-[2-(1,3-benzothiazol-2-ylamino)-6-oxo-1H-pyrimidin-4-yl]acetate Benzothiazole amino group, pyrimidinone Replaces pyrimidine carboxamide with benzothiazole; introduces a ketone on pyrimidine.
Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate Thiophene-thioureido group Substitutes pyrimidine with thiophene-thioureido; adds sulfur-rich moiety.
Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate 4-Methoxyphenyl substituent Replaces pyrimidine carboxamide with methoxyphenyl; lacks nitrogen heterocycle.
Ethyl 2-((4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate Pyrazole-pyrimidine-thioether Replaces thiazole with pyrimidine-thioether; introduces pyrazole substituent.

Physicochemical Properties

Property Target Compound Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate Ethyl 2-(2-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate
Molecular Formula C₁₂H₁₃N₃O₃S C₁₄H₁₅NO₃S C₁₃H₁₃N₃O₃S₃
Molecular Weight ~291.3 g/mol 277.34 g/mol 355.46 g/mol
pKa Not reported Not reported 7.14 ± 0.70
Density Not reported Not reported 1.480 ± 0.06 g/cm³

Biological Activity

Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and associated biological activities. This compound combines thiazole and pyrimidine moieties, which are known for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12N4O3S\text{C}_{11}\text{H}_{12}\text{N}_4\text{O}_3\text{S}

This compound features a thiazole ring connected to a pyrimidine derivative, with an ethyl acetate group that enhances its solubility and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiazole ring can modulate the activity of enzymes and receptors, influencing critical biological pathways. For instance, studies have shown that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation, thereby inducing apoptosis in cancer cells .

Antibacterial Activity

This compound has demonstrated significant antibacterial properties. In vitro studies indicate that it exhibits potent activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound has also shown promising antifungal activity. Similar thiazole derivatives have been evaluated for their ability to inhibit fungal growth, with some exhibiting effective minimum fungicidal concentrations (MFCs) against common fungal strains .

Anticancer Activity

Research indicates that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has been linked to the inhibition of CDK9, leading to decreased expression of anti-apoptotic proteins such as Mcl-1 . In various cancer models, compounds with similar structures have shown effectiveness in reducing tumor growth.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Modifications at specific positions on the thiazole or pyrimidine rings can enhance or diminish biological activity. For example, substituents on the pyrimidine ring have been shown to significantly affect the compound's potency against CDK enzymes .

Comparative Analysis

CompoundBiological ActivityMIC/MBC ValuesNotes
This compoundAntibacterial, Antifungal, AnticancerMIC: 0.22–0.25 μg/mLEffective against multiple pathogens
Thiazole Derivative AAntibacterialMIC: 0.5 μg/mLSimilar structure but less potent
Pyrimidine Derivative BAnticancerEC50: 1 μMTargets different CDK pathways

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial effects of thiazole derivatives similar to this compound against Staphylococcus aureus. The results indicated a strong correlation between structural modifications and enhanced antibacterial potency .
  • Anticancer Activity : In a series of experiments involving various cancer cell lines, compounds structurally related to this compound were shown to induce significant apoptosis through CDK inhibition, highlighting their potential as anticancer agents .

Q & A

Q. What are key considerations for designing SAR studies in pesticidal research?

  • Methodology :
  • Compare bioactivity with pyrethroid derivatives (e.g., Fenvalerate) to identify pharmacophores (e.g., chlorophenyl groups) .
  • Evaluate lethal concentration (LC₅₀) values in pest models and cross-reference with structural analogs to refine substituent selection .

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